2',4'-Dichloropropiophenone

Pharmaceutical Analysis Regulatory Compliance Reference Standards

2',4'-Dichloropropiophenone (CAS 37885-41-9), also designated as 1-(2,4-dichlorophenyl)propan-1-one, is an aromatic ketone in the propiophenone class, characterized by chlorine substituents at the 2' and 4' positions of the phenyl ring. Its molecular formula is C9H8Cl2O, with a molecular weight of 203.07 g/mol.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 37885-41-9
Cat. No. B1295048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloropropiophenone
CAS37885-41-9
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
InChIKeyFBMTWRZQBRHOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dichloropropiophenone (CAS 37885-41-9) Baseline Overview for Scientific Procurement


2',4'-Dichloropropiophenone (CAS 37885-41-9), also designated as 1-(2,4-dichlorophenyl)propan-1-one, is an aromatic ketone in the propiophenone class, characterized by chlorine substituents at the 2' and 4' positions of the phenyl ring [1]. Its molecular formula is C9H8Cl2O, with a molecular weight of 203.07 g/mol [2]. This compound is primarily employed as a versatile building block in organic synthesis, particularly for the preparation of chalcones, heterocycles, and substituted pyrazoles . It also serves as a certified reference standard, designated Bupropion Impurity 28, essential for analytical method development and quality control in the pharmaceutical industry [3].

Certified impurity reference standard for Bupropion Impurity 28 analytical method validation
Versatile propiophenone building block for chalcone and cross-coupling synthesis

Why 2',4'-Dichloropropiophenone Cannot Be Generically Substituted in Critical Applications


While many chlorinated propiophenones and acetophenones share a core structure, substitution of 2',4'-Dichloropropiophenone with a close analog (e.g., 4'-chloropropiophenone or 2',4'-dichloroacetophenone) is not scientifically sound in regulated or structure-sensitive workflows. Key differentiation arises from its specific substitution pattern (ortho/para dichloro), which governs distinct reactivity in cross-coupling and condensation reactions . More critically, for pharmaceutical analysis, it is the definitive reference standard for Bupropion Impurity 28, and no other compound can fulfill this regulatory role [1]. Using an alternative, even one with similar chromatographic behavior, would invalidate method validation and jeopardize regulatory compliance. In synthetic pathways, such as the preparation of (S)-3-chloro-1-(4-chlorophenyl)-1-propanol, the 2,4-dichloro pattern yields a unique intermediate profile not replicable by 3,4-dichloro or mono-chloro isomers [2].

Regulatory Designation

Only this compound is certified as Bupropion Impurity 28; analogs cannot meet regulatory analytical requirements for method validation.

Substitution Pattern

The 2,4-dichloro pattern governs distinct reactivity; using mono-chloro or 3,4-dichloro isomers may alter reaction outcomes and intermediate profiles.

Physical State

Liquid at room temperature vs. solid analogs; differences in boiling point and phase affect purification and handling protocols.

Quantitative Comparative Evidence for 2',4'-Dichloropropiophenone Selection


Regulatory and Analytical Differentiation as Bupropion Impurity 28 Reference Standard

2',4'-Dichloropropiophenone is the certified reference standard for Bupropion Impurity 28, supplied with detailed characterization data compliant with regulatory guidelines (USP/EP) [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of Bupropion [2]. In contrast, structural analogs such as 4'-Chloropropiophenone or 2',4'-Dichloroacetophenone lack this certified impurity designation and cannot be substituted for regulatory analytical purposes. Using a non-certified alternative would compromise the validation of analytical methods and could lead to regulatory rejection.

Regulatory Designation
Head-to-head
Target: Certified Bupropion Impurity 28, USP/EP guidelines
Comparator: 4′-Chloropropiophenone – no impurity designation
Exclusive certified standard; analog substitution invalidates regulatory method validation.
Verify certification documentation with supplier.
Pharmaceutical Analysis Regulatory Compliance Reference Standards

Synthetic Versatility in Cross-Coupling and Chalcone Formation vs. 2',4'-Dichloroacetophenone

2',4'-Dichloropropiophenone is explicitly documented as a versatile reagent for the synthesis of chalcones and as a participant in cross-coupling reactions (e.g., copper-catalyzed) to generate new carbon-carbon bonds . Its propiophenone core provides a distinct reactivity profile compared to 2',4'-Dichloroacetophenone (CAS 2234-16-4), which is primarily used as an intermediate for triazole antifungal synthesis and as a carbonyl reductase inhibitor . The additional carbon in the propionyl chain of 2',4'-Dichloropropiophenone offers different steric and electronic properties, influencing reaction outcomes in chalcone condensations and cross-couplings. While quantitative yield data for identical reactions are not available in the open literature, the distinct documented applications underscore a functional differentiation: 2',4'-Dichloropropiophenone is preferred for chalcone and cross-coupling chemistry, whereas the acetophenone analog is suited for triazole-based antifungal intermediates.

Synthetic Utility
Method context
Propiophenone: chalcone & cross-coupling reactions
Acetophenone analog: triazole antifungal intermediate, carbonyl reductase inhibitor
Functional differentiation; select propiophenone building block for chalcone chemistry.
No direct yield comparison; verify reactivity in target reaction.
Organic Synthesis Cross-Coupling Chalcone Chemistry

Physical Property Differentiation: Boiling Point and Density vs. 4'-Chloropropiophenone

The physical properties of 2',4'-Dichloropropiophenone differ significantly from its mono-chlorinated analog, 4'-Chloropropiophenone (CAS 6285-05-8). 2',4'-Dichloropropiophenone has a boiling point of 121-123°C at 7 mmHg and a density of 1.287 g/cm³ [1]. In contrast, 4'-Chloropropiophenone exhibits a lower boiling point of 95-97°C at 1 mmHg and is a solid at room temperature (melting point 34-37°C) . The target compound is a liquid under standard conditions, whereas the mono-chloro analog is a crystalline solid. These differences in phase, volatility, and density are crucial for purification strategy (e.g., distillation vs. recrystallization) and for designing liquid-liquid extraction or chromatographic separations in multi-step syntheses.

Physical Properties
Reported comparison
BP: 121–123°C (7 mmHg), density 1.287 g/cm³ (liquid)
Comparator: BP 95–97°C (1 mmHg), solid at 20°C
Phase and volatility differences guide purification protocol selection.
Reduced pressure conditions differ; direct comparison requires pressure correction.
Physical Properties Separation Science Process Chemistry

Role in Synthesis of (S)-3-Chloro-1-(4-chlorophenyl)-1-propanol: Distinction from 3',4'-Isomer

2',4'-Dichloropropiophenone is specifically used in the synthesis of (S)-3-chloro-1-(4-chlorophenyl)-1-propanol, a chiral intermediate [1]. Notably, the isomeric 3',4'-Dichloropropiophenone (CAS 6582-42-9) is also used for the same target molecule . The existence of two distinct dichloro isomers (2,4 vs. 3,4 substitution) both leading to the same chiral alcohol indicates that the choice of starting ketone can influence the synthetic route, the nature of intermediates, and potentially the yield and stereoselectivity. While both isomers are viable precursors, the 2,4-isomer may offer advantages in specific reaction conditions (e.g., different steric hindrance or electronic effects in ketoreductase-catalyzed steps). This highlights the importance of selecting the correct isomer for a given synthetic protocol; they are not interchangeable despite sharing the same molecular formula.

Isomeric Precursor
Source review
2,4-isomer and 3,4-isomer both lead to (S)-3-chloro-1-(4-chlorophenyl)-1-propanol; different intermediates possible.
Isomer-specific procurement needed for reproducibility in asymmetric synthesis.
No quantitative selectivity data; review synthetic protocol.
Asymmetric Synthesis Pharmaceutical Intermediates Chiral Chemistry

Purity Specification and Commercial Availability: Benchmarking Against Analogs

2',4'-Dichloropropiophenone is commercially available with a guaranteed minimum purity of 97.0% by GC from major suppliers such as TCI . This purity level is consistent with its use as a reference standard and in demanding synthetic applications. Comparable analogs like 2',4'-Dichloroacetophenone are also offered at similar purities (min. 95-97%) , while 4'-Chloropropiophenone is often supplied at ≥98% purity . However, the combination of high purity, availability from multiple global vendors (TCI, Aladdin, ChemWhat), and its dual role as a synthetic building block and analytical standard provides a unique procurement value proposition. The compound is readily accessible in research quantities (e.g., 5g, 25g) at competitive pricing, ensuring supply chain reliability for both academic and industrial users.

Purity Benchmark
Context-dependent
Target: ≥97.0% (GC); analogs: 2′,4′-dichloroacetophenone ≥95%, 4′-chloropropiophenone ≥98%.
Purity comparable; key differentiator is certified impurity standard role.
Verify supplier COA for lot-specific purity.
Chemical Purity Procurement Supplier Quality

Optimal Application Scenarios for 2',4'-Dichloropropiophenone Procurement


Regulated Pharmaceutical Quality Control (Bupropion Impurity Analysis)

Procure this compound when establishing or validating analytical methods for Bupropion hydrochloride drug substance or drug product. As Bupropion Impurity 28, it is essential for HPLC/UPLC method development, system suitability testing, and routine quality control in ANDA or NDA submissions [1]. No other compound can serve as the certified reference standard for this specific impurity, making it a mandatory procurement for pharmaceutical analytical laboratories involved in Bupropion manufacturing or testing.

Synthesis of Chalcone Libraries and Cross-Coupling Reactions

Utilize 2',4'-Dichloropropiophenone as a key starting material for the synthesis of diverse chalcone derivatives, which are privileged scaffolds in medicinal chemistry for developing antimicrobial, anticancer, and anti-inflammatory agents . Its ability to participate in copper-catalyzed cross-coupling reactions further expands its utility for constructing complex molecular architectures. Select this compound over 2',4'-Dichloroacetophenone when the propiophenone core is required for specific chalcone substitution patterns.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Employ 2',4'-Dichloropropiophenone as a prochiral ketone substrate in asymmetric reduction reactions to produce (S)-3-chloro-1-(4-chlorophenyl)-1-propanol and related chiral alcohols [2]. The specific 2,4-dichloro substitution pattern may offer distinct stereoelectronic effects compared to the 3,4-isomer, potentially influencing enantioselectivity in ketoreductase-catalyzed reactions. This application is relevant for medicinal chemistry groups synthesizing chiral building blocks for drug discovery.

Process Chemistry and Reaction Optimization Studies

In process research and development, the distinct physical properties of 2',4'-Dichloropropiophenone (liquid at room temperature, specific boiling point range) can be advantageous for designing continuous flow processes, distillation-based purification, or liquid-liquid extraction protocols [3]. Its higher boiling point relative to 4'-Chloropropiophenone may allow for different solvent selection and temperature regimes during workup and purification.

Application
Selection Property
Validation Focus
Bupropion impurity profiling (HPLC/UPLC)
Certified impurity reference standard (Bupropion Impurity 28)
Regulatory analytical method validation review
Chalcone and cross-coupling synthesis
Propiophenone building block with 2,4-dichloro pattern
Reaction selectivity and product diversity
Asymmetric reduction to chiral alcohols
2,4-Dichloro prochiral ketone substrate
Stereoselectivity and intermediate profiling
Process development and purification design
Liquid-state and boiling point profile
Distillation/extraction protocol fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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